Cyclopentyl(furan-2-yl)methanamine hydrochloride is a chemical compound characterized by its unique structure and potential applications in scientific research. The compound's molecular formula is , and its molecular weight is approximately 201.69 g/mol. It is classified as an amine derivative, specifically a substituted methanamine, which incorporates both cyclopentyl and furan moieties.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed descriptions and data related to its properties and synthesis methods .
Cyclopentyl(furan-2-yl)methanamine hydrochloride falls under the category of organic compounds, specifically amines. Its classification is significant in understanding its reactivity and potential applications in medicinal chemistry and material science.
The synthesis of Cyclopentyl(furan-2-yl)methanamine hydrochloride typically involves a reductive amination process. This method combines cyclopentylmethanamine with furan-2-aldehyde in the presence of a reducing agent.
The molecular structure of Cyclopentyl(furan-2-yl)methanamine hydrochloride features:
InChI=1S/C10H15NO.ClH/c11-10(8-4-1-2-5-8)9-6-3-7-12-9;/h3,6-8,10H,1-2,4-5,11H2;1HC1CCC(C1)C(C2=CC=CO2)N.ClCyclopentyl(furan-2-yl)methanamine hydrochloride can participate in various chemical reactions:
The mechanism of action for Cyclopentyl(furan-2-yl)methanamine hydrochloride involves its interaction with specific biological targets, such as receptors or enzymes. Upon binding to these targets, it modulates their activity, which can lead to various biological effects depending on the context of its application. This mechanism is crucial for understanding its potential therapeutic uses in pharmacology.
Cyclopentyl(furan-2-yl)methanamine hydrochloride typically exhibits:
Key chemical properties include:
Cyclopentyl(furan-2-yl)methanamine hydrochloride has several notable applications:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1